2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-6-carboxamide
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-6-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The pyrazole and indole rings are then coupled through a condensation reaction, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Amidation: The final step involves the amidation of the carboxylic acid group on the indole ring with 2-methylpropylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the pyrazole or indole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be studied for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-6-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-5-carboxamide: A similar compound with a carboxamide group at the 5-position of the indole ring.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-7-carboxamide: A similar compound with a carboxamide group at the 7-position of the indole ring.
Uniqueness
The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methylpropyl)-2H-indole-6-carboxamide lies in its specific substitution pattern and the combination of the pyrazole and indole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
827316-75-6 |
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Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(1H-pyrazol-5-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-10(2)9-17-16(21)12-4-3-11-7-15(19-14(11)8-12)13-5-6-18-20-13/h3-8,10,19H,9H2,1-2H3,(H,17,21)(H,18,20) |
InChI Key |
DKCVKLCNJLHSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
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